3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl
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Overview
Description
L-tryptophanyl radical cation is a tryptophanyl radical cation. It derives from a L-tryptophan. It is a conjugate acid of a L-tryptophanyl radical. It is an enantiomer of a D-tryptophanyl radical cation.
Scientific Research Applications
Corrosion Inhibition
Amino Acid-Based Imidazolium Zwitterions as Corrosion Inhibitors : Novel amino acids based corrosion inhibitors, including derivatives of the compound , have been synthesized and characterized. These inhibitors, like AIZ-1, AIZ-2, and AIZ-3, showed significant corrosion inhibition performance on mild steel. Electrochemical methods and molecular dynamics simulations have supported these findings (Srivastava et al., 2017).
3-Amino Alkylated Indoles as Corrosion Inhibitors : Studies on 3-amino alkylated indoles, related to the target compound, have shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. The inhibition efficiency was linked to the ring size of the amino group, with larger rings showing higher efficiency (Verma et al., 2016).
Organic Synthesis and Reactivity
Reactions of Amino-Functionalized 3-Vinyl-1H-Indoles : Studies on the reactions of similar amino-functionalized indoles have demonstrated their utility in creating various substitution, redox, and adduct products. These findings are pivotal for synthetic chemistry involving indoles (Medion-Simon & Pindur, 1991).
Synthesis of Indole-3-Carboxylic Esters : Research on the direct Pd-catalyzed oxidative carbonylation of 2-alkynylaniline derivatives, closely related to the compound of interest, has been conducted. This provides a method for synthesizing indole-3-carboxylic esters, important in pharmaceutical chemistry (Gabriele et al., 2012).
Biological and Medicinal Applications
Antifungal Tripeptides Study Using Density Functional Theory : Computational peptidology, assisted by density functional theory, has been used to study new antifungal tripeptides. These peptides include derivatives of the compound , revealing insights into their reactivity and potential bioactivity (Flores-Holguín et al., 2019).
Synthesis and Biological Evaluation of Organotin-Schiff Bases : The synthesis and characterization of new organotin(IV) complexes with heterocyclic Schiff bases, derived from amino acid compounds similar to the target molecule, have been explored. These complexes demonstrated significant biological activity, suggesting potential medicinal applications (Basu Baul et al., 2017).
Properties
Molecular Formula |
C11H12N2O2+ |
---|---|
Molecular Weight |
204.22 g/mol |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/q+1/t9-/m0/s1 |
InChI Key |
HVGYHDAURCWJGF-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C[NH+]2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C[NH+]2)CC(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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